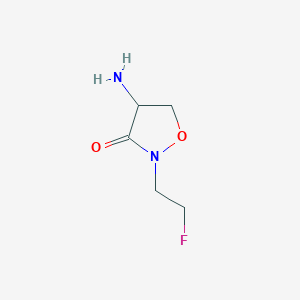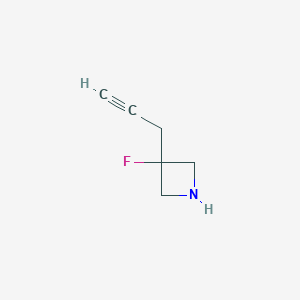
3-Fluoro-3-prop-2-ynyl-azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-3-prop-2-ynyl-azetidine is a small molecule that contains a four-membered ring structure known as azetidine. The presence of a fluorine atom and a propargyl group (prop-2-ynyl) attached to the ring suggests it might be a novel building block for further functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-prop-2-ynyl-azetidine typically involves the formation of the azetidine ring followed by the introduction of the fluorine and propargyl groups. One common method is the cyclization of appropriate precursors under specific conditions to form the azetidine ring. The fluorine atom can be introduced via nucleophilic substitution reactions, while the propargyl group can be added through alkylation reactions.
Industrial Production Methods
large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, as well as ensuring the scalability of the synthetic routes used in laboratory settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-3-prop-2-ynyl-azetidine can undergo various chemical reactions, including:
Click Chemistry: The alkyne group can participate in click reactions with azides to form triazoles.
Nucleophilic Substitution: The fluorine atom, depending on its position on the ring, might be susceptible to nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The hydrochloride salt can undergo hydrolysis in water, releasing the neutral 3-prop-2-ynyl-azetidine molecule and a chloride ion.
Common Reagents and Conditions
Click Chemistry: Typically involves copper(I) catalysts and azides.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: Requires water or aqueous solutions under mild conditions.
Major Products Formed
Click Chemistry: Triazoles.
Nucleophilic Substitution: Various substituted azetidines.
Hydrolysis: Neutral 3-prop-2-ynyl-azetidine and chloride ions.
Applications De Recherche Scientifique
Medicinal Chemistry: As a building block for the synthesis of bioactive molecules.
Materials Science: Due to its reactive alkyne group and azetidine ring, it can be used in the development of new materials with specific properties.
Chemical Biology: For the study of biological processes and the development of chemical probes.
Mécanisme D'action
The mechanism of action of 3-Fluoro-3-prop-2-ynyl-azetidine is not well-documented. its reactivity suggests it could interact with various molecular targets through its alkyne and fluorine groups. The alkyne group can participate in click chemistry reactions, while the fluorine atom can influence the electronic properties and reactivity of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoroazetidine: Similar structure but lacks the propargyl group.
3-Prop-2-ynylazetidine: Similar structure but lacks the fluorine atom.
Uniqueness
3-Fluoro-3-prop-2-ynyl-azetidine is unique due to the presence of both the fluorine atom and the propargyl group on the azetidine ring. This combination of functional groups provides distinct reactivity and potential for further chemical modification, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H8FN |
|---|---|
Poids moléculaire |
113.13 g/mol |
Nom IUPAC |
3-fluoro-3-prop-2-ynylazetidine |
InChI |
InChI=1S/C6H8FN/c1-2-3-6(7)4-8-5-6/h1,8H,3-5H2 |
Clé InChI |
KANWYBMAOKZTLR-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1(CNC1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




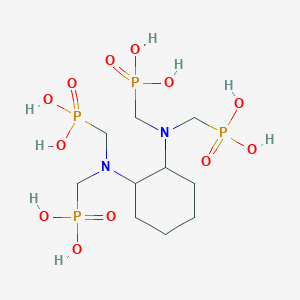
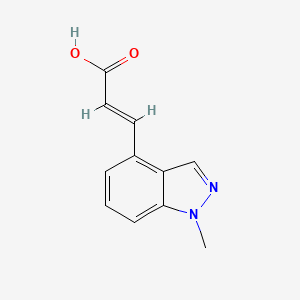
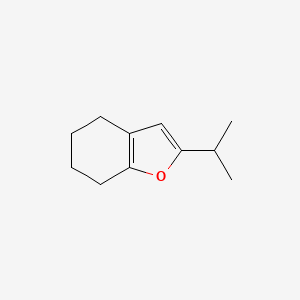
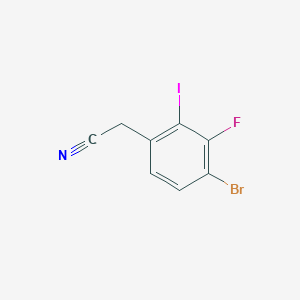
![2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid](/img/structure/B15204169.png)


![5-[4-(Benzyloxy)phenyl]-2-furoic acid](/img/structure/B15204208.png)
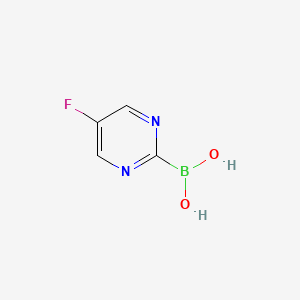
![1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purin-4(5H)-one](/img/structure/B15204215.png)
![N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride](/img/structure/B15204227.png)
